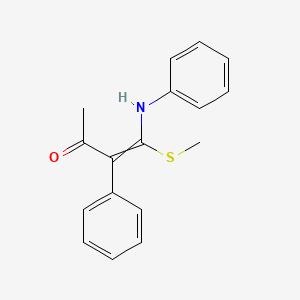![molecular formula C13H16OSSi B14351031 {[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane CAS No. 94019-79-1](/img/structure/B14351031.png)
{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It features a benzothiophene moiety linked to a trimethylsilane group through an ethenyl ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane typically involves the reaction of 1-benzothiophene-3-carboxylic acid derivatives with trimethylsilyl reagents. One common method is the reaction of 1-benzothiophene-3-yl acetylene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiophene moiety to dihydrobenzothiophene derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiophene derivatives.
Substitution: Various substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
{[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of {[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane involves its interaction with various molecular targets and pathways. The benzothiophene moiety can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activities. The trimethylsilyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzothiophene-3-carboxylic acid: A precursor in the synthesis of {[1-(1-Benzothiophen-3-yl)ethenyl]oxy}(trimethyl)silane).
Trimethylsilyl chloride: A reagent used in the synthesis of various organosilicon compounds.
Benzothiophene derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
This compound is unique due to its combination of a benzothiophene moiety and a trimethylsilyl group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
94019-79-1 |
|---|---|
Fórmula molecular |
C13H16OSSi |
Peso molecular |
248.42 g/mol |
Nombre IUPAC |
1-(1-benzothiophen-3-yl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C13H16OSSi/c1-10(14-16(2,3)4)12-9-15-13-8-6-5-7-11(12)13/h5-9H,1H2,2-4H3 |
Clave InChI |
TVTIIVOPTCTWEE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=C)C1=CSC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


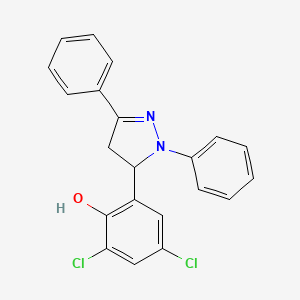
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
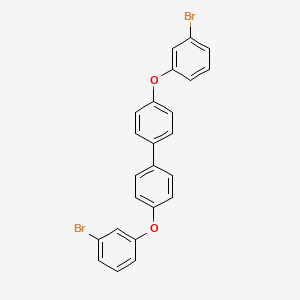
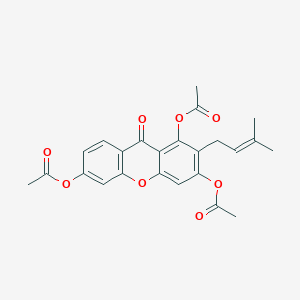
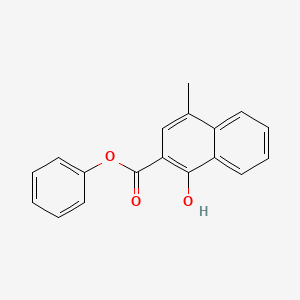
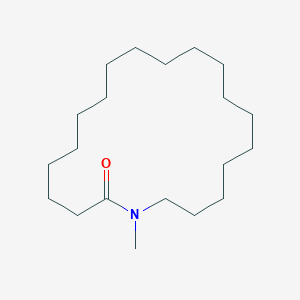
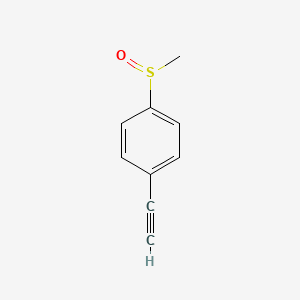

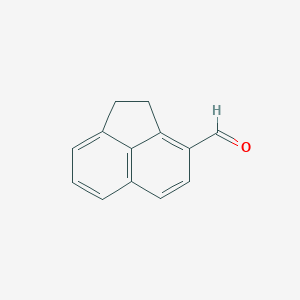
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
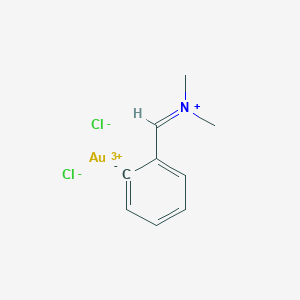
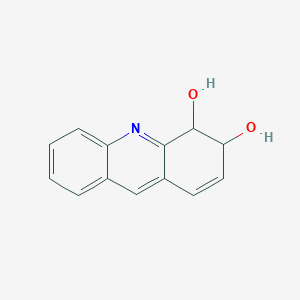
![4-{[Bis(4-methylphenoxy)phosphoryl]oxy}benzoic acid](/img/structure/B14351023.png)
